molecular formula C10H7F3N2OS B2888644 {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol CAS No. 1909309-36-9

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol

Cat. No.: B2888644
CAS No.: 1909309-36-9
M. Wt: 260.23
InChI Key: WAORSBGOLHKCBR-UHFFFAOYSA-N
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Description

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 2-(trifluoromethyl)phenyl group and at position 5 with a hydroxymethyl (-CH$2$OH) moiety.

Properties

IUPAC Name

[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAORSBGOLHKCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol typically involves the following steps:

  • Formation of the Thiadiazole Ring: : This can be achieved through the cyclization of thiosemicarbazides with hydrazine in the presence of a strong acid.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group.

  • Substitution: : The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding amine.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological molecules.

  • Industry: : The compound is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole/Triazole Cores

Compound A : 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazole Derivatives
  • Structure : Derivatives such as (2R,3R)-2-(2,4-difluorophenyl)-3-{3-[4-(4-trifluoromethylthiazol-2-yl)phenyl]-1,2,4-thiadiazol-5-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ().
  • Key Features: The trifluoromethylphenyl group is retained, but the hydroxymethyl is replaced with a triazole-linked butanol chain.
  • Activity : Exhibits broad-spectrum antifungal activity due to enhanced binding to fungal cytochrome P450 enzymes .
  • Solubility : Lower than the target compound due to the bulky triazole substituent.
Compound B : Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
  • Structure : Combines thiadiazole and triazole rings with thioether linkages ().
  • Key Features : Lacks the trifluoromethyl group but includes a thioacetate group for improved solubility.
  • Activity : Demonstrates antimicrobial activity, with molecular docking showing strong interactions with bacterial enzymes .
Compound C : [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
  • Structure : Features a thiazole ring instead of thiadiazole, with a 4-(trifluoromethyl)phenyl substituent ().
  • Key Features : Similar hydroxymethyl group but altered heterocyclic core.
  • Physical Properties : Melting point = 107°C, indicating comparable thermal stability to the target compound .

Functional Group Comparison

Property Target Compound Compound A Compound B Compound C
Core Structure 1,2,4-Thiadiazole 1,2,4-Thiadiazole 1,2,4-Triazole/Thiadiazole Thiazole
Key Substituent -CF$_3$ at C3 -CF$_3$ at C3 Phenyl-thio -CF$_3$ at C4
Polar Group -CH$_2$OH -OH (butanol) -SO$_3$Na -CH$_2$OH
Reported Activity Not specified Antifungal Antimicrobial Not specified
Melting Point Not reported Not reported Not reported 107°C

Biological Activity

The compound {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol is a derivative of 1,2,4-thiadiazole, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Overview of 1,2,4-Thiadiazole Derivatives

1,2,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial agents, anticancer drugs, and anti-inflammatory compounds. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AS. aureus32 µg/mL
Thiadiazole Derivative BE. coli16 µg/mL

This data suggests that this compound may possess similar antimicrobial properties due to structural similarities with other active thiadiazoles.

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has been extensively studied. For instance, certain derivatives have shown promising cytotoxic effects against various cancer cell lines. One study reported that a related thiadiazole compound exhibited IC50 values in the nanomolar range against breast cancer cells.

CompoundCancer Cell LineIC50 (µM)
Thiadiazole Derivative CMCF-7 (Breast Cancer)0.25
Thiadiazole Derivative DHeLa (Cervical Cancer)0.15

These findings suggest that this compound could be a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

CompoundInflammatory ModelEffectiveness
Thiadiazole Derivative ECarrageenan-induced paw edemaSignificant reduction in edema
Thiadiazole Derivative FLPS-induced inflammation in miceDecreased levels of TNF-α

These results indicate that this compound may modulate inflammatory responses effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against multi-drug resistant strains. The results showed that certain derivatives had a higher potency than conventional antibiotics, suggesting their potential as alternative therapeutic agents.

Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cell lines revealed that a derivative similar to this compound induced apoptosis through the activation of caspase pathways. This mechanism highlights the compound's potential role in cancer treatment.

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